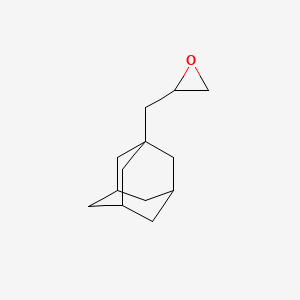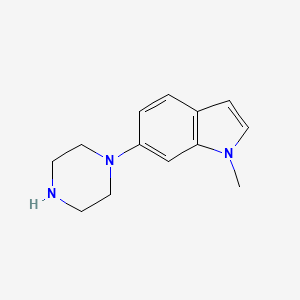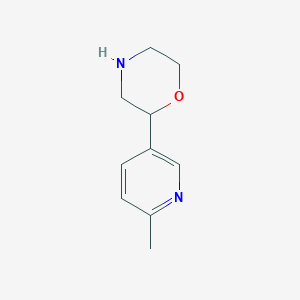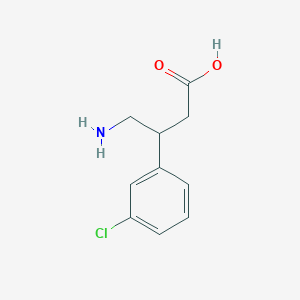
4-Amino-3-(3-chloro-phenyl)-butyric acid
描述
4-amino-3-(3-chlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12ClNO2. It is known for its structural similarity to baclofen, a muscle relaxant and antispastic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-chlorophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chlorophenyl derivative.
Amination: The chlorophenyl derivative undergoes amination to introduce the amino group.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and reduction.
Industrial Production Methods
Industrial production of 4-amino-3-(3-chlorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts and controlled reaction environments to facilitate efficient production .
化学反应分析
Types of Reactions
4-amino-3-(3-chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of 4-amino-3-(3-chlorophenyl)butanoic acid, such as ketones, alcohols, and substituted amino acids .
科学研究应用
4-amino-3-(3-chlorophenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The precise mechanism of action of 4-amino-3-(3-chlorophenyl)butanoic acid is not fully understood. it is believed to interact with gamma-aminobutyric acid (GABA) receptors, similar to baclofen. This interaction may lead to the inhibition of neurotransmitter release, resulting in muscle relaxation and antispastic effects .
相似化合物的比较
Similar Compounds
Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid, known for its muscle relaxant properties.
Arbaclofen: The R-enantiomer of baclofen, investigated for its potential in treating neurological disorders.
Uniqueness
4-amino-3-(3-chlorophenyl)butanoic acid is unique due to its specific structural configuration, which may result in distinct biological activities compared to its analogs.
属性
IUPAC Name |
4-amino-3-(3-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCYSRMIUBLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252062 | |
| Record name | β-(Aminomethyl)-3-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69856-22-0 | |
| Record name | β-(Aminomethyl)-3-chlorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69856-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-(Aminomethyl)-3-chlorobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



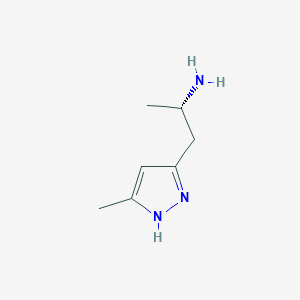
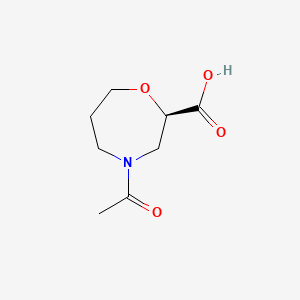
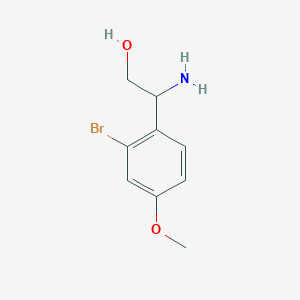
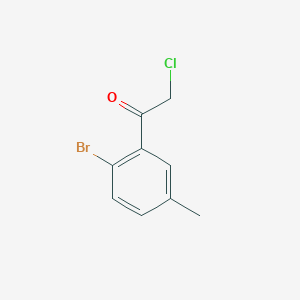
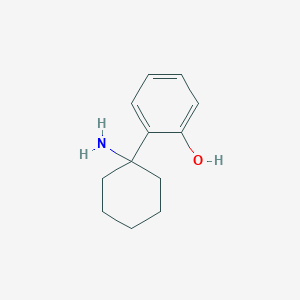
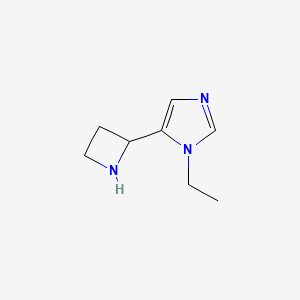
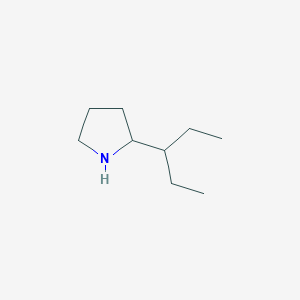
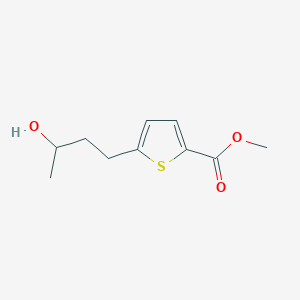
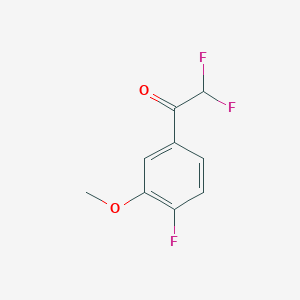
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
